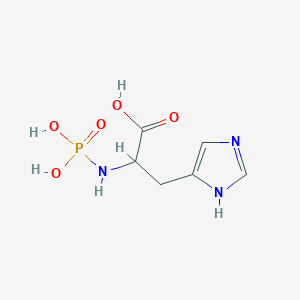
3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphohistidine is a reversible protein post-translational modification involving the phosphorylation of the amino acid histidine. This modification is less understood compared to other phosphorylated amino acids like phosphoserine, phosphothreonine, and phosphotyrosine. The phosphoramidate bond in phosphohistidine is heat and acid-sensitive, making it challenging to study. Phosphohistidine plays a crucial role in various cellular processes, including signal transduction and enzyme regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphohistidine can be synthesized using model enzymes expressed in bacteria. The process involves the phosphorylation of histidine residues in proteins by histidine kinases such as NME1 and NME2. These enzymes catalyze the transfer of a phosphate group from adenosine triphosphate to the imidazole ring of histidine .
Industrial Production Methods
Most studies focus on laboratory-scale synthesis using recombinant proteins and specific antibodies for detection and quantification .
Chemical Reactions Analysis
Types of Reactions
Phosphohistidine undergoes various chemical reactions, including:
Hydrolysis: The phosphoramidate bond in phosphohistidine is prone to hydrolysis, especially under acidic conditions.
Isomerization: Phosphohistidine can exist in two isomeric forms, 1-phosphohistidine and 3-phosphohistidine, each with different stabilities.
Common Reagents and Conditions
Hydrolysis: Acidic conditions are commonly used to study the hydrolysis of phosphohistidine.
Isomerization: Specific antibodies and mass spectrometry are used to detect and differentiate between the isomeric forms.
Major Products Formed
The major products formed from the hydrolysis of phosphohistidine are inorganic phosphate and histidine .
Scientific Research Applications
Phosphohistidine has several scientific research applications:
Chemistry: Used as a model compound to study protein phosphorylation and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and cellular regulation.
Medicine: Potential target for cancer therapy due to its involvement in cell signaling pathways.
Industry: Used in the development of specific antibodies and detection methods for phosphorylated proteins.
Mechanism of Action
Phosphohistidine exerts its effects through the reversible phosphorylation of histidine residues in proteins. This modification alters the protein’s structure and function, affecting its interaction with other molecules. The molecular targets include histidine kinases and phosphatases, which regulate the phosphorylation state of histidine residues .
Comparison with Similar Compounds
Similar Compounds
- Phosphoserine
- Phosphothreonine
- Phosphotyrosine
Uniqueness
Phosphohistidine is unique due to its phosphoramidate bond, which is less stable compared to the phosphoester bonds in phosphoserine, phosphothreonine, and phosphotyrosine. This instability makes phosphohistidine more challenging to study but also provides unique regulatory mechanisms in cellular processes .
Properties
Molecular Formula |
C6H10N3O5P |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14) |
InChI Key |
FDIKHVQUPVCJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
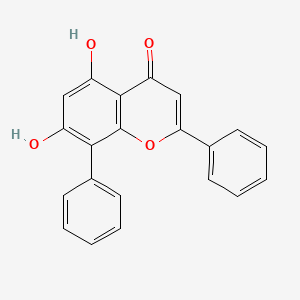
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
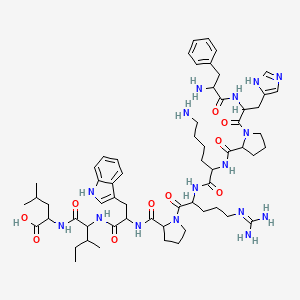
![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
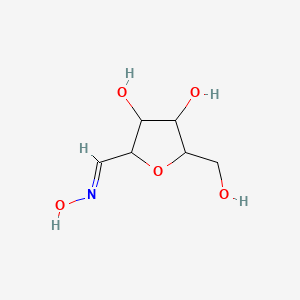

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
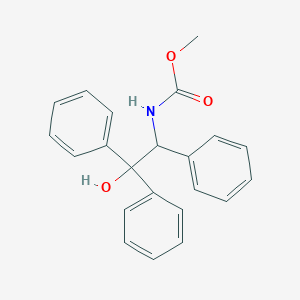
![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)
![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
